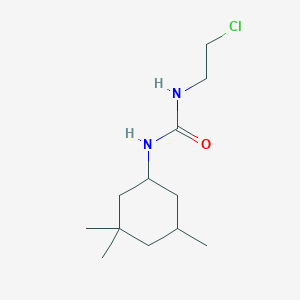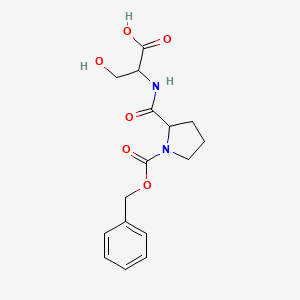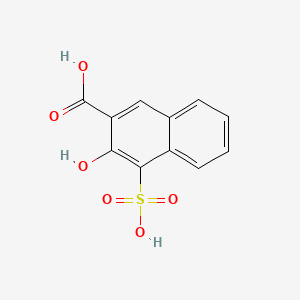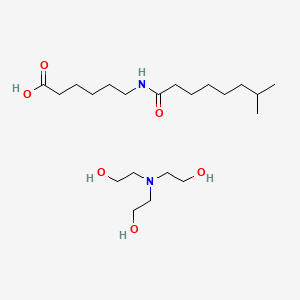
6-((Isononoyl)amino)hexanoic acid triethanolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((Isononoyl)amino)hexanoic acid triethanolamine is a chemical compound with the molecular formula C15H29NO3.C6H15NO3 . It is known for its unique structure, which combines the properties of hexanoic acid and triethanolamine, making it useful in various scientific and industrial applications.
Preparation Methods
The synthesis of 6-((Isononoyl)amino)hexanoic acid triethanolamine typically involves the reaction of hexanoic acid with isononoyl chloride in the presence of a base, followed by the addition of triethanolamine . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Chemical Reactions Analysis
6-((Isononoyl)amino)hexanoic acid triethanolamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-((Isononoyl)amino)hexanoic acid triethanolamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the formulation of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-((Isononoyl)amino)hexanoic acid triethanolamine exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a surfactant, reducing surface tension and enhancing the solubility of other compounds. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes .
Comparison with Similar Compounds
6-((Isononoyl)amino)hexanoic acid triethanolamine can be compared with other similar compounds such as:
Hexanoic acid: A simpler compound with similar properties but lacking the triethanolamine component.
Triethanolamine: A widely used compound in cosmetics and pharmaceuticals, but without the isononoyl and hexanoic acid components.
Isononoyl chloride: A reactive intermediate used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its combined properties, making it versatile for multiple applications.
Properties
CAS No. |
85702-79-0 |
|---|---|
Molecular Formula |
C15H29NO3.C6H15NO3 C21H44N2O6 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;6-(7-methyloctanoylamino)hexanoic acid |
InChI |
InChI=1S/C15H29NO3.C6H15NO3/c1-13(2)9-5-3-6-10-14(17)16-12-8-4-7-11-15(18)19;8-4-1-7(2-5-9)3-6-10/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19);8-10H,1-6H2 |
InChI Key |
FKSJFWVVZWWJJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCC(=O)NCCCCCC(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


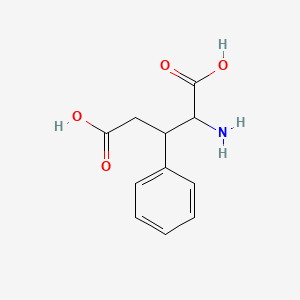


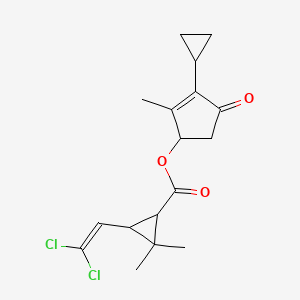

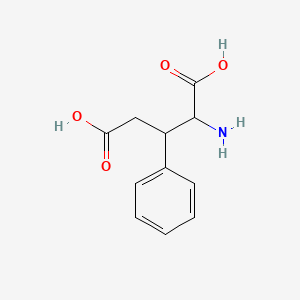
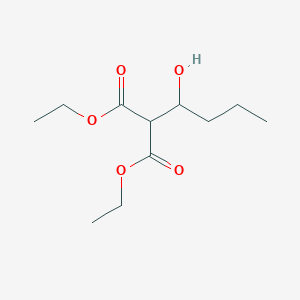
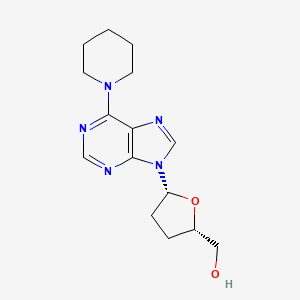

![3-[5-(3,5-difluorophenyl)-3-[[[(1S,3R)-3-fluorocyclopentyl]amino]methyl]-4-methylpyrazol-1-yl]propanenitrile](/img/structure/B12795171.png)
